2,5-Dichloro-3,6-dipyrrolidin-1-ylbenzo-1,4-quinone
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Overview
Description
2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by the presence of two chlorine atoms and two pyrrolidine groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione with pyrrolidine under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups are replaced by pyrrolidine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with hydroxyl groups instead of pyrrolidine groups.
2,5-Dichloro-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure with ethylamino groups instead of pyrrolidine groups.
Uniqueness
2,5-Dichloro-3,6-bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of pyrrolidine groups, which can impart distinct chemical and biological properties compared to other similar compounds. The pyrrolidine groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C14H16Cl2N2O2 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dipyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-9-11(17-5-1-2-6-17)13(19)10(16)12(14(9)20)18-7-3-4-8-18/h1-8H2 |
InChI Key |
POJAIHQUHFGYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Cl)N3CCCC3)Cl |
Origin of Product |
United States |
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